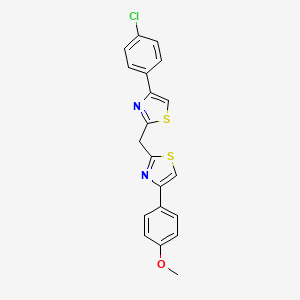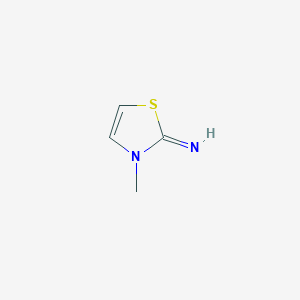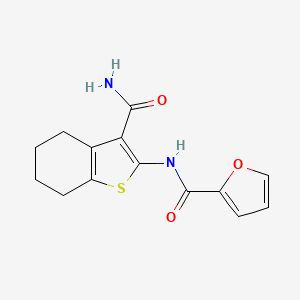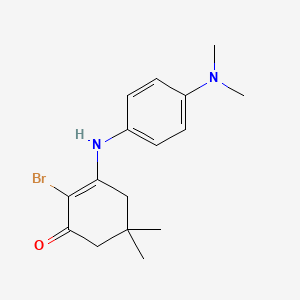
4-(4-Chlorophenyl)-2-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-2-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)thiazole, also known as CMT-3, is a thiazole derivative that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Applications De Recherche Scientifique
Molecular Docking and Quantum Chemical Calculations
Studies involving molecular docking and quantum chemical calculations have provided insights into the molecular structure, spectroscopic data, and potential energy distribution of related thiazole compounds. These studies include calculations of molecular parameters, intramolecular charge transfer, molecular electrostatic potential, and predictions of biological effects based on molecular docking results. For instance, research by Viji et al. (2020) employed density functional theory (DFT) and molecular docking to analyze the biological effects of a structurally similar compound, demonstrating its potential applications in understanding molecular interactions and biological functions (Viji et al., 2020).
Synthesis and Characterization of Related Compounds
Several studies have focused on the synthesis and characterization of thiazole compounds and their derivatives, exploring their antimicrobial and antifungal activities. For example, Sah et al. (2014) synthesized formazans from a Mannich base derived from a related thiazole compound, evaluating their in vitro antimicrobial activity against bacterial and fungal strains, indicating moderate activity (Sah et al., 2014).
Biological Activity and Pharmacological Evaluation
Research on related thiazole compounds has also extended to pharmacological evaluations, including studies on their anticancer, HIV, antimicrobial, and nematocidal activities. For instance, Patel et al. (2013) prepared thiazolidin-4-one derivatives and evaluated their antimicrobial activity, showing potential for further development into therapeutic agents (Patel et al., 2013).
Corrosion Inhibition
Another application area is the use of thiazole derivatives in corrosion inhibition. Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies to predict the corrosion inhibition performances of thiazole derivatives against iron corrosion, revealing significant potential for these compounds in protective coatings (Kaya et al., 2016).
Propriétés
IUPAC Name |
2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]-4-(4-methoxyphenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2OS2/c1-24-16-8-4-14(5-9-16)18-12-26-20(23-18)10-19-22-17(11-25-19)13-2-6-15(21)7-3-13/h2-9,11-12H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJMZLXOOXYOAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)thiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2656109.png)

![2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2656113.png)

![4-chloro-N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide](/img/structure/B2656115.png)


![N-[3-tert-butyl-1-(3-methylphenyl)-1H-pyrazol-5-yl]-2-chloropyridine-4-carboxamide](/img/structure/B2656121.png)
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-benzoylbenzamide](/img/structure/B2656122.png)

![3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2656126.png)